3-(吗啉磺酰)苯胺

描述

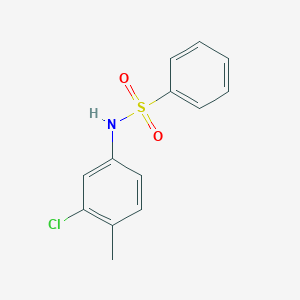

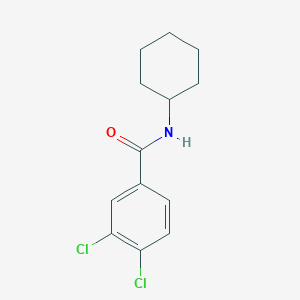

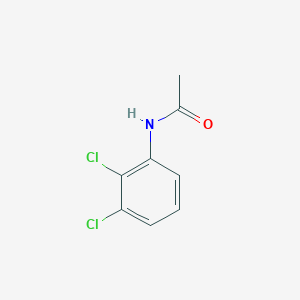

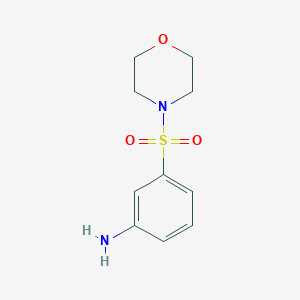

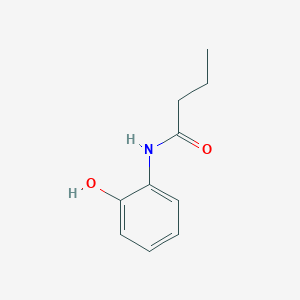

3-(Morpholinosulfonyl)aniline is a chemical compound with the molecular formula C10H14N2O3S . It has an average mass of 242.295 Da and a monoisotopic mass of 242.072510 Da . It is a useful research chemical .

Molecular Structure Analysis

The molecular structure of 3-(Morpholinosulfonyl)aniline consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

3-(Morpholinosulfonyl)aniline has a melting point of 132 °C and a predicted boiling point of 456.6±55.0 °C . Its predicted density is 1.360±0.06 g/cm3 . It is a solid at room temperature and has an off-white color .科学研究应用

抗癌活性:一种含有吗啉、苯胺和甘氨酰甘氨酸甲酯的化合物,以 s-三嗪为支架,对 MCF-7 乳腺癌细胞表现出显着的细胞毒性。还发现该化合物可诱导这些细胞的细胞周期停滞和凋亡,表明其作为激素受体阳性乳腺癌治疗药物的潜力 (Malebari 等,2021)。

抗菌活性:3-氟-4-(吗啉-4-基)苯胺及其衍生物显示出良好的抗结核活性。这些衍生自 3,4-二氟硝基苯的化合物在治疗细菌感染方面显示出潜力 (Başoğlu 等,2012)。

介电研究:研究了苯甲醚与吗啉和苯胺分子的相互作用,以了解介电参数。这项研究提供了对介电参数随浓度和温度系统变化的见解 (Parthipan 和 Thenappan,2008)。

Src激酶活性的抑制剂:优化 4-苯氨基-3-喹啉腈,包括具有 3-(吗啉-4-基)苯胺的衍生物,产生了 Src 激酶活性的有效抑制剂。这些化合物在抑制 Src 介导的细胞增殖方面显示出前景,这对癌症治疗至关重要 (Boschelli 等,2001)。

抗菌剂的设计与合成:合成了(E)-N-{[2-(吗啉-4-基)喹啉-3-基]亚甲基}苯胺的衍生物,并评估了它们的体外抗菌活性。一些衍生物对细菌和真菌菌株表现出显着的活性,突出了它们在抗菌应用中的潜力 (Subhash 和 Bhaskar,2020)。

功能化硝基芳烃的转移氢化:对硝基化合物选择性催化还原为功能化苯胺(包括吗啉衍生物)的研究对于合成染料、药物和农用化学品等各种化学品至关重要 (Jagadeesh 等,2015)。

作用机制

Target of Action

3-(Morpholinosulfonyl)aniline is a sulfonamide derivative . Sulfonamide derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer activities . The primary target of these compounds is often the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, sulfonamide derivatives can prevent the growth and proliferation of cells, making them effective against various types of bacteria and cancer cells .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active site . This prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides . As a result, DNA synthesis is hindered, leading to cell growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Morpholinosulfonyl)aniline is the folate pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication and cell division . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, a halt in DNA synthesis and cell division .

Result of Action

The inhibition of DHFR by 3-(Morpholinosulfonyl)aniline leads to a decrease in nucleotide production, which in turn halts DNA synthesis and cell division . This can result in the death of rapidly dividing cells, such as bacteria and cancer cells . Therefore, the compound could potentially be used as an antimicrobial or anticancer agent .

安全和危害

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It can cause serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

未来方向

The 3-(morpholinosulfonyl)aniline moiety of a compound has been found to inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain . This suggests that 3-(morpholinosulfonyl)aniline and related compounds could be used to develop new strategies to prevent PRRSV infection in pigs .

属性

IUPAC Name |

3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFOJDYRQYJURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339882 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22184-97-0 | |

| Record name | 3-(morpholinosulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of targeting the interaction between PRRSV and the CD163 receptor?

A1: PRRSV is a significant pathogen in pigs, causing substantial economic losses to the swine industry worldwide. The virus infects pigs by binding to the CD163 receptor on the surface of specific pig cells. [, ] Blocking this interaction is a promising strategy to prevent PRRSV infection. The research highlights the potential of small molecules, like those within the 3-(morpholinosulfonyl)aniline family, to inhibit this crucial virus-receptor interaction and potentially offer a therapeutic approach against PRRSV. [, ]

Q2: How effective were the tested compounds in blocking PRRSV infection in vitro?

A2: While the provided abstracts do not specify the exact efficacy of 3-(morpholinosulfonyl)aniline or related compounds, they mention that these small molecules successfully blocked the interaction between PRRSV and the CD163 receptor. [, ] Additionally, the research indicates that these compounds inhibited PRRSV infection in pig cells in vitro, highlighting their potential as antiviral agents. Further research, including specific efficacy data and in vivo studies, is needed to fully evaluate their therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)